molecular formula C16H23NO4 B3120235 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid CAS No. 261380-34-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid

Cat. No.: B3120235
CAS No.: 261380-34-1
M. Wt: 293.36 g/mol
InChI Key: IDBBFXLHABOKHF-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group during various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 4-ethylbenzyl bromide under basic conditions to form the desired propanoic acid derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include protected amino acids, ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the 4-ethyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of the 4-ethyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

(2S)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBBFXLHABOKHF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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